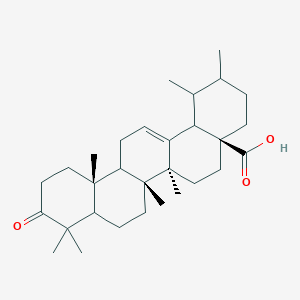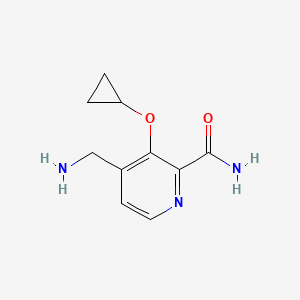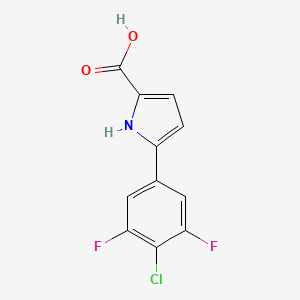
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a 3-methylpiperidin-1-yl group
Méthodes De Préparation
The synthesis of 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsFor instance, the synthesis might involve the reaction of 2-chloro-6-methylpyrimidine with 3-methylpiperidine under basic conditions to yield the desired product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalytic processes and continuous flow techniques.
Analyse Des Réactions Chimiques
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce any present nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine include other pyrimidine derivatives with different substituents. For example:
2-(3-Methylpiperidin-1-yl)pyrimidin-4-amine: Lacks the methyl group at the 6-position, which may affect its binding affinity and biological activity.
6-Methyl-2-(piperidin-1-yl)pyrimidin-4-amine: Has a piperidine ring without the methyl group, which can influence its chemical reactivity and pharmacokinetic properties.
2-(3-Methylpiperidin-1-yl)-6-phenylpyrimidin-4-amine: Contains a phenyl group, which can enhance its hydrophobic interactions and potentially increase its potency in biological assays.
These comparisons highlight the importance of specific substituents in determining the chemical and biological properties of pyrimidine derivatives.
Propriétés
Formule moléculaire |
C11H18N4 |
|---|---|
Poids moléculaire |
206.29 g/mol |
Nom IUPAC |
6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H18N4/c1-8-4-3-5-15(7-8)11-13-9(2)6-10(12)14-11/h6,8H,3-5,7H2,1-2H3,(H2,12,13,14) |
Clé InChI |
ZLCOLYZZUBARLA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=NC(=CC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Benzylcarbamoyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14803175.png)
![1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine](/img/structure/B14803176.png)
![(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B14803189.png)




![[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol](/img/structure/B14803216.png)


![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
